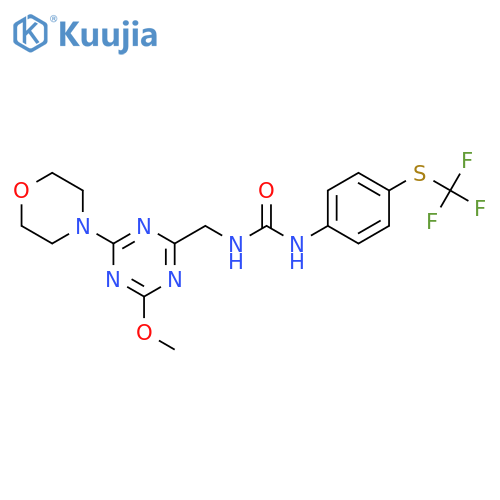Cas no 2034353-39-2 (3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea)

2034353-39-2 structure
商品名:3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea
3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea 化学的及び物理的性質
名前と識別子
-
- 3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea
- 1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethylsulfanyl)phenyl]urea
- F6438-3389
- AKOS032456894
- 2034353-39-2
- 3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
- 1-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea
-
- インチ: 1S/C17H19F3N6O3S/c1-28-16-24-13(23-14(25-16)26-6-8-29-9-7-26)10-21-15(27)22-11-2-4-12(5-3-11)30-17(18,19)20/h2-5H,6-10H2,1H3,(H2,21,22,27)
- InChIKey: HLVFEROQUUAMTN-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1C=CC(=CC=1)NC(NCC1=NC(=NC(=N1)N1CCOCC1)OC)=O
計算された属性
- せいみつぶんしりょう: 444.11914415g/mol
- どういたいしつりょう: 444.11914415g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 11
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 547
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 127Ų
3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6438-3389-20μmol |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3389-15mg |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3389-75mg |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 75mg |
$208.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3389-20mg |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3389-100mg |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 100mg |
$248.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3389-2μmol |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3389-3mg |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3389-4mg |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3389-10μmol |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6438-3389-25mg |
3-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea |
2034353-39-2 | 25mg |
$109.0 | 2023-09-09 |
3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea 関連文献
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
2034353-39-2 (3-{4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}-1-{4-(trifluoromethyl)sulfanylphenyl}urea) 関連製品
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
